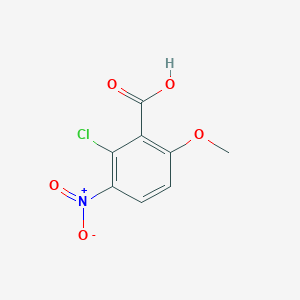

2-chloro-6-methoxy-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-chloro-6-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOOMRDHEOTNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Chloro 6 Methoxy 3 Nitrobenzoic Acid

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic methods for constructing highly substituted benzene (B151609) rings often rely on a sequence of well-understood reactions, including electrophilic aromatic substitution and functional group interconversions. The synthesis of 2-chloro-6-methoxy-3-nitrobenzoic acid can be envisaged through several established pathways.

Multi-step Synthesis via Directed Ortho-Metallation and Functional Group Interconversions

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position.

For the synthesis of this compound, a plausible multi-step sequence could commence with 2-methoxybenzoic acid. The carboxylate group, in conjunction with the methoxy (B1213986) group, can direct the metallation. researchgate.netorganic-chemistry.org A general representation of this approach is outlined below:

Ortho-chlorination: Starting with 2-methoxybenzoic acid, a directed ortho-metallation can be performed using a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netorganic-chemistry.org The resulting ortho-lithiated species can then be quenched with a chlorinating agent, such as hexachloroethane (B51795) (C₂Cl₆), to introduce the chlorine atom at the 6-position, yielding 2-chloro-6-methoxybenzoic acid.

Nitration: The subsequent step involves the regioselective nitration of 2-chloro-6-methoxybenzoic acid. The directing effects of the existing substituents (chloro, methoxy, and carboxylic acid) will determine the position of the incoming nitro group. The methoxy group is a strong ortho-, para-director, while the chloro and carboxylic acid groups are ortho-, para- and meta-directors, respectively, and all are deactivating to varying extents (except for the methoxy group which is activating). The position between the methoxy and chloro groups (C3) is sterically hindered, but the electronic activation from the methoxy group could favor nitration at this position.

A key challenge in this sequence is controlling the regioselectivity of the nitration step to favor the desired 3-nitro isomer over other potential products.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 2-Methoxybenzoic acid | i. s-BuLi, TMEDA, THF, -78 °C; ii. C₂Cl₆ | 2-Chloro-6-methoxybenzoic acid | Directed ortho-chlorination |

| 2 | 2-Chloro-6-methoxybenzoic acid | HNO₃, H₂SO₄ | This compound | Electrophilic nitration |

Table 1: Plausible multi-step synthesis of this compound via directed ortho-metallation.

Regioselective Halogenation and Nitration Strategies

An alternative established route involves the carefully orchestrated regioselective halogenation and nitration of a suitable precursor. The order of these electrophilic substitution reactions is crucial for achieving the desired substitution pattern.

One potential pathway could start with the nitration of 2-methoxybenzoic acid to produce 2-methoxy-3-nitrobenzoic acid. bldpharm.comuni.lu The subsequent chlorination would then need to be directed to the 6-position. The strong deactivating effect of the nitro and carboxylic acid groups would make this a challenging transformation.

Alternatively, starting with 2-chloro-6-methoxybenzoic acid, the nitration step becomes the key regioselective transformation. sigmaaldrich.com The conditions for the nitration of o-chlorobenzoic acid have been studied, and typically a mixture of nitric acid and sulfuric acid is used. googleapis.comgoogle.com However, the presence of the additional methoxy group in the target's precursor significantly influences the regiochemical outcome. The activating, ortho-directing methoxy group at C6 would strongly favor substitution at the C5 position, leading to the undesired 2-chloro-6-methoxy-5-nitrobenzoic acid isomer. Achieving nitration at the C3 position would require overcoming this strong directing effect, possibly through the use of specific nitrating agents or by exploiting subtle temperature and concentration effects.

| Starting Material | Reaction | Reagents | Potential Major Product(s) | Challenge |

| 2-Methoxybenzoic acid | Nitration | HNO₃, H₂SO₄ | 2-Methoxy-3-nitrobenzoic acid & 2-Methoxy-5-nitrobenzoic acid | Achieving high regioselectivity for the 3-nitro isomer. |

| 2-Chloro-6-methoxybenzoic acid | Nitration | HNO₃, H₂SO₄ | 2-Chloro-6-methoxy-5-nitrobenzoic acid | Overcoming the strong directing effect of the methoxy group to achieve nitration at the 3-position. |

Table 2: Challenges in regioselective halogenation and nitration strategies.

Carboxylation Reactions on Substituted Aromatic Precursors

Another classical approach involves the introduction of the carboxylic acid group at a later stage of the synthesis. This can be achieved through the carboxylation of an organometallic intermediate or the hydrolysis of a nitrile.

A hypothetical route could begin with the synthesis of 1-chloro-3-methoxy-2-nitrobenzene. chemicalbook.com This precursor could potentially be synthesized through a Sandmeyer reaction from 3-methoxy-2-nitroaniline. The subsequent introduction of the carboxyl group at the C6 position (ortho to the chloro group) would be challenging. Standard Grignard or organolithium formation followed by carboxylation with carbon dioxide might be complicated by the presence of the nitro group.

An alternative precursor could be 2-chloro-6-nitrotoluene. nih.gov Oxidation of the methyl group to a carboxylic acid would yield 2-chloro-6-nitrobenzoic acid. chemicalbook.com However, this approach does not incorporate the methoxy group. A more viable, albeit lengthy, route might involve the synthesis of 2-chloro-6-methoxy-toluene, followed by nitration and subsequent oxidation of the methyl group. The regioselectivity of the nitration of 2-chloro-6-methoxytoluene would be a critical step in this sequence.

| Precursor | Method | Reagents | Target Intermediate | Key Challenge |

| 1-Chloro-3-methoxy-2-nitrobenzene | Carboxylation | 1. Mg or n-BuLi; 2. CO₂; 3. H₃O⁺ | This compound | Compatibility of the organometallic intermediate with the nitro group. |

| 2-Chloro-6-methoxytoluene | Nitration followed by Oxidation | 1. HNO₃, H₂SO₄; 2. KMnO₄ or other oxidizing agent | This compound | Controlling the regioselectivity of the nitration step. |

Table 3: Carboxylation strategies for the synthesis of this compound.

Innovative and Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and improved selectivity compared to traditional approaches.

Palladium-Catalyzed Carbonylation and Cross-Coupling Methods

Palladium-catalyzed carbonylation reactions have emerged as a versatile tool for the synthesis of carboxylic acids and their derivatives from aryl halides. rsc.org This methodology could be applied to the synthesis of this compound by using a suitably substituted aryl halide as a precursor.

For instance, if a dihalo-nitro-methoxy benzene derivative were available, such as 1,3-dichloro-2-methoxy-4-nitrobenzene, a selective palladium-catalyzed carbonylation could potentially introduce the carboxylic acid group. The success of this approach would depend on the relative reactivity of the two C-Cl bonds towards the palladium catalyst.

While specific applications of Suzuki, Heck, and Sonogashira couplings to the direct synthesis of this particular benzoic acid are not prominently reported, these methods are fundamental in constructing complex aromatic systems. They could be employed in the synthesis of advanced precursors that are later converted to the final product.

| Catalytic Reaction | Hypothetical Precursor | Catalyst/Reagents | Potential Outcome |

| Palladium-catalyzed Carbonylation | 1,3-dichloro-2-methoxy-4-nitrobenzene | Pd catalyst, CO, base | Selective formation of this compound |

Table 4: Potential application of palladium-catalyzed carbonylation.

Chemo- and Regioselective Functionalization under Mild Conditions

The development of chemo- and regioselective reactions that proceed under mild conditions is a major goal in contemporary organic synthesis. For a molecule with multiple functional groups like this compound, such methods are highly desirable to avoid side reactions and the need for extensive protecting group strategies.

While specific literature detailing a complete synthesis of this compound using these advanced methods is scarce, the principles can be applied. For example, recent advances in C-H activation could potentially allow for the direct and selective introduction of the chloro or nitro group onto a 2-methoxybenzoic acid template under catalytic conditions, minimizing the use of harsh reagents.

The field of flow chemistry also offers opportunities for improved control over reaction parameters such as temperature and mixing, which can be critical for achieving high selectivity in competing reactions like the nitration of substituted aromatics. soton.ac.uk

Green Chemistry Principles in Synthetic Route Design and Optimization

The synthesis of substituted benzoic acids is often associated with the use of harsh reagents and the generation of significant waste. However, the application of green chemistry principles can mitigate these issues by focusing on atom economy, the use of safer solvents and reagents, and energy efficiency. A plausible and greener synthetic approach to this compound can be conceptualized by adapting known reactions of similar compounds.

One potential pathway begins with 2,6-dichloro-3-nitrobenzoic acid. A nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) can replace the more activated chlorine atom at the 6-position with a methoxy group. Methanol can serve as both the reactant source and a relatively green solvent, reducing the need for more hazardous solvents like dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) that are sometimes used for such substitutions. prepchem.comgoogle.com

An alternative green strategy involves the oxidation of a toluene (B28343) precursor, such as 2-chloro-6-methoxy-3-nitrotoluene. Traditional oxidation methods often employ stoichiometric amounts of potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, which generate significant heavy metal waste. prepchem.com A greener alternative is the use of catalytic systems with cleaner oxidants. For instance, the oxidation of a substituted nitrotoluene to the corresponding benzoic acid has been achieved using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a recyclable CuO/Al₂O₃ catalyst. asianpubs.org This method is advantageous as the primary byproduct is water, and the catalyst can be recovered and reused, aligning with green chemistry goals. asianpubs.org

Another principle of green chemistry is the optimization of reaction conditions to improve selectivity and reduce byproducts. For the nitration step in syntheses starting further back, traditional methods using mixtures of nitric and sulfuric acid can lead to isomeric impurities. quora.com Newer methods, such as using nitrating agents like HNO₃/Ac₂O, have been shown to offer higher selectivity for certain substrates, which simplifies purification and reduces waste. researchgate.net

The following table compares a hypothetical traditional synthesis route with a greener, optimized alternative for producing the target compound.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Route (Hypothetical) | Greener Route (Hypothetical) | Green Advantage |

|---|---|---|---|

| Starting Material | 2-Chloro-6-nitrotoluene | 2-Chloro-6-nitrotoluene | - |

| Oxidation Step | Potassium Permanganate (KMnO₄) in alkaline solution prepchem.com | Catalytic CuO/Al₂O₃ with Hydrogen Peroxide (H₂O₂) asianpubs.org | Avoids heavy metal waste; water is the primary byproduct. |

| Methoxylation Step | N/A (Assumes methoxy group present on precursor) | N/A (Assumes methoxy group present on precursor) | - |

| Solvent | Often requires organic solvents like 1,2-dichlorobenzene (B45396) chemicalbook.com | Can potentially use water or greener solvents like ethanol | Reduces use of hazardous and volatile organic compounds (VOCs). |

| Waste Profile | Manganese dioxide (MnO₂) sludge, excess acid/base | Water, recoverable catalyst | Significantly less hazardous waste and potential for catalyst recycling. |

Advanced Purification and Isolation Techniques for High-Purity Research Samples

Achieving high purity is critical for research-grade samples, as even minor impurities can significantly affect experimental outcomes. For an acidic compound like this compound, a multi-step purification strategy combining chemical and physical methods is most effective.

Recrystallization Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. youtube.com For substituted benzoic acids, common solvents include water, ethanol, benzene, and toluene. google.comyoutube.com A mixed-solvent system, such as toluene-heptane, can also be effective, where the compound is dissolved in a "good" solvent (toluene) and a "poor" solvent (heptane) is added to induce precipitation of the pure crystals upon cooling. google.com The purity of the resulting crystals can be assessed by a sharp melting point range. youtube.com

Acid-Base Extraction This chemical technique leverages the acidic nature of the carboxylic acid group. The crude solid can be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a mild aqueous base, such as sodium bicarbonate solution. The this compound will be deprotonated to form its water-soluble sodium salt, which partitions into the aqueous layer. Neutral or basic impurities will remain in the organic layer and can be separated. The aqueous layer is then re-acidified, typically with hydrochloric acid, causing the pure benzoic acid derivative to precipitate out, after which it can be collected by filtration. patsnap.com

Preparative Chromatography For obtaining the highest purity samples, advanced chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This method is highly effective for separating compounds with very similar structures. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid is a common setup for acidic compounds. sielc.com The method is scalable and can be used to isolate impurities or purify the main compound. sielc.com

Supercritical Fluid Chromatography (SFC): SFC is considered a greener alternative to HPLC as it primarily uses compressed carbon dioxide as the mobile phase, often with a small amount of an organic co-solvent like methanol. This technique can provide rapid and efficient separations of complex mixtures. For challenging separations of structurally similar benzoic acid derivatives, specialized columns (e.g., Torus DIOL) have been shown to provide excellent resolution that is scalable from analytical to preparative quantities, allowing for the isolation of highly pure fractions.

The following table summarizes these advanced purification techniques.

Table 2: Advanced Purification Techniques for this compound

| Technique | Principle of Separation | Typical Conditions/Reagents | Achievable Purity |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. youtube.com | Solvents: Water, Ethanol, Toluene, Heptane, or mixtures. google.comgoogle.com | Good to High (>98%) |

| Acid-Base Extraction | Partitioning between aqueous and organic phases based on the acidic nature of the carboxyl group. patsnap.com | Organic Solvent (e.g., Ethyl Acetate), Aqueous Base (e.g., NaHCO₃), Aqueous Acid (e.g., HCl). | Good to High (>98%) |

| Preparative HPLC | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. sielc.com | Mobile Phase: Acetonitrile/Water with Formic Acid. sielc.com | Very High (>99.5%) |

| Preparative SFC | Differential partitioning between a stationary phase and a supercritical fluid mobile phase (CO₂). | Mobile Phase: CO₂ with Methanol co-solvent; Column: Torus DIOL. | Very High (>99.5%) |

Elucidation of Reactivity and Mechanistic Pathways of 2 Chloro 6 Methoxy 3 Nitrobenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, allowing for the synthesis of a wide array of derivatives through reactions such as esterification and amidation. Furthermore, under specific conditions, it can undergo decarboxylation.

The carboxylic acid functional group of 2-chloro-6-methoxy-3-nitrobenzoic acid can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification: The formation of esters is typically achieved through acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. learncbse.inbyjus.com In this equilibrium-driven reaction, an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the reaction to completion, water, a byproduct, is typically removed. learncbse.inbyjus.com Given the presence of other functional groups, mild reaction conditions are preferable to avoid unwanted side reactions.

Amidation: Similarly, amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation generally requires activation of the carboxylic acid, as amines are less nucleophilic than alcohols and direct reaction is often inefficient. Common methods involve converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or using a coupling agent. Another significant reaction involving an amine is the direct displacement of the chloro substituent, a process known as amination, which is discussed in section 3.3. A patent has described the synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid using a cuprous catalyst to facilitate the reaction with ammonia (B1221849). google.com

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 2-chloro-6-methoxy-3-nitrobenzoate | learncbse.inbyjus.com |

| Amidation (via activation) | 1. Activating Agent (e.g., SOCl₂) 2. Amine (e.g., R-NH₂) | N-substituted 2-chloro-6-methoxy-3-nitrobenzamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a synthetically useful transformation, providing access to substituted nitroaromatics. learncbse.in The thermal decarboxylation of nitrobenzoic acids has been studied, revealing that the reaction mechanism is highly dependent on the position of the nitro group. oup.com For ortho-substituted nitrobenzoic acids, the reaction is thought to proceed through an Sg2 mechanism, which is distinct from the Sgl mechanism observed for meta and para isomers. oup.com The stability of the intermediate carbanion formed upon CO₂ loss is a critical factor. The presence of electron-withdrawing groups, such as the nitro and chloro groups on the target molecule, can influence the ease of decarboxylation. Modern catalytic methods, employing transition metals like copper or iridium, have also been developed for the decarboxylation of aromatic carboxylic acids under milder conditions than traditional thermal methods. researchgate.net The primary synthetic utility of this reaction is the conversion of the benzoic acid derivative to the corresponding 1-chloro-3-methoxy-2-nitrobenzene.

| Method | Reagents and Conditions | Synthetic Utility | Reference |

|---|---|---|---|

| Thermal Decarboxylation | High Temperature (e.g., 210-250°C), High-boiling solvent (e.g., Glycerol) | Formation of 1-chloro-3-methoxy-2-nitrobenzene | oup.com |

| Catalytic Decarboxylation | Transition metal catalyst (e.g., Cu or Ir-based), Amine-free conditions | Milder route to the corresponding nitroaromatic compound | researchgate.net |

Reactions of the Nitro Group

The nitro group is a versatile functional handle that strongly influences the reactivity of the aromatic ring and can itself be transformed into other nitrogen-containing functionalities.

The selective reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for pharmaceuticals and other fine chemicals. chemimpex.com This reduction can be achieved using various reagents, with catalytic hydrogenation being a common and efficient method. Reagents such as hydrogen gas over a palladium or platinum catalyst are effective. google.com Alternative methods using reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst have also been shown to be highly effective for the reduction of aromatic nitro compounds, often proceeding quickly at room temperature with high yields and good functional group tolerance. msu.eduresearchgate.net Under certain conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage. researchgate.net

| Method | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, Methanol | 3-Amino-2-chloro-6-methoxybenzoic acid | google.com |

| Silane Reduction | Pd(OAc)₂, Polymethylhydrosiloxane (PMHS), aq. KF, Room Temperature | 3-Amino-2-chloro-6-methoxybenzoic acid | msu.eduresearchgate.net |

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group. libretexts.org In this compound, the nitro group is ortho to the chloro substituent. This positioning significantly lowers the energy of the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack by delocalizing the negative charge through resonance. libretexts.org This electronic stabilization facilitates the displacement of the chloride ion by a wide range of nucleophiles, making the chloro group a reactive site for substitution.

Reactivity of the Chloro Substituent

The primary reactivity of the chloro substituent in this compound is its role as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity that is significantly enhanced by the ortho-nitro group as described above.

This SNAr pathway allows for the introduction of various functional groups at the C2 position. For instance, reaction with amines or ammonia can lead to the formation of the corresponding 2-amino derivatives. A patented process describes the synthesis of 2-amino-6-nitrobenzoic acid from 2-chloro-6-nitrobenzoic acid via reaction with ammonia in the presence of a cuprous catalyst. google.com The catalyst is crucial for facilitating this aminolysis under milder conditions than would otherwise be required. google.com Similarly, other nucleophiles such as alkoxides or thiolates can displace the chloride to form ethers and thioethers, respectively. The reaction rate and success are dependent on the nucleophile's strength and the reaction conditions employed.

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ammonia | NH₃, Cuprous catalyst, Organic solvent | 2-Amino-6-methoxy-3-nitrobenzoic acid | google.com |

| Amine (R-NH₂) | R-NH₂, Base, Heat | 2-(Alkyl/Arylamino)-6-methoxy-3-nitrobenzoic acid | google.com |

| Alkoxide (R-O⁻) | Alcohol (R-OH), Strong Base (e.g., NaH) | 2,6-Dimethoxy-3-nitrobenzoic acid (if R=CH₃) | libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net For SNAr to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group (in this case, the chloride ion).

In this compound, the strongly electron-withdrawing nitro (NO₂) and carboxylic acid (COOH) groups decrease the electron density of the ring, making it susceptible to attack by nucleophiles. youtube.com While electron-withdrawing groups are most effective at activating the ring when they are positioned ortho or para to the leaving group, the cumulative effect of the substituents in this molecule facilitates the reaction. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer intermediate. The negative charge of this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing groups. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org

The reaction works with a variety of nucleophiles. For instance, amines can be used to introduce substituted amino groups, and alkoxides can be used to form aryl ethers.

Table 1: Examples of SNAr Reactions with this compound This table presents plausible reactions based on established SNAr principles.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 2-(Arylamino)-6-methoxy-3-nitrobenzoic acid |

| Alkoxide | R-O⁻Na⁺ (e.g., Sodium methoxide) | 2,6-Dimethoxy-3-nitrobenzoic acid |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the site of the aryl halide. bohrium.comscispace.com These methods offer a versatile way to modify the structure of this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly effective for creating biaryl structures or introducing alkyl or alkenyl groups. For this compound, this would involve the reaction of the chloro-substituted carbon with a boronic acid.

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a new C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govnih.gov It is a premier method for synthesizing arylamines from aryl halides.

Table 2: Typical Conditions for Metal-Catalyzed Cross-Coupling Reactions This table shows representative conditions for coupling reactions on similar aryl chloride substrates.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/Water |

Influence and Reactions of the Methoxy (B1213986) Substituent

Demethylation and Ether Cleavage Reactions

The methoxy group (–OCH₃) can be cleaved to yield a hydroxyl group (–OH), converting the methoxybenzoic acid derivative into a phenol. This transformation, known as demethylation or ether cleavage, is typically achieved using strong reagents that can break the stable aryl-oxygen bond.

Common reagents for this purpose include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids, with boron tribromide (BBr₃) being particularly effective. The reaction with BBr₃ involves the formation of a complex between the Lewis acidic boron atom and the oxygen of the methoxy group, followed by the nucleophilic displacement of the methyl group by a bromide ion. Selective cleavage of one methoxy group in the presence of others can sometimes be achieved under controlled conditions. nih.gov

Steric and Electronic Effects on Aromatic Reactivity

The methoxy group exerts both steric and electronic effects that influence the reactivity of the aromatic ring.

Electronic Effects : The methoxy group is electron-donating through resonance (+R effect) because its lone pair electrons can delocalize into the benzene (B151609) ring. However, due to the high electronegativity of the oxygen atom, it is electron-withdrawing by induction (–I effect). learncbse.in For reactions involving the aromatic ring, the resonance effect typically dominates, making the methoxy group an activating substituent. This partially counteracts the deactivating influence of the nitro and carboxylic acid groups.

Steric Effects : Positioned at C-6, ortho to the C-2 chlorine atom, the methoxy group creates steric hindrance. This bulkiness can impede the approach of large nucleophiles or catalyst complexes to the adjacent chloro-substituted reaction center, potentially slowing down reaction rates compared to less hindered substrates. learncbse.in

Complex Aromatic Reactivity Patterns and Mechanistic Studies

Regioselectivity and Site-Specificity in Electrophilic and Nucleophilic Aromatic Substitutions

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the site of substitution is predetermined by the position of the leaving group. For this compound, nucleophilic attack occurs exclusively at the C-2 position, leading to the displacement of the chloride ion. nih.gov The regioselectivity is therefore absolute, resulting in a single substitution product where the nucleophile replaces the chlorine atom.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on this molecule is generally disfavored due to the presence of three deactivating groups (chloro, nitro, and carboxylic acid). However, if forced to occur, the regiochemical outcome would be determined by the directing effects of all four substituents.

–OCH₃ (at C-6): Strongly activating, ortho, para-director. Directs to C-1 and C-5.

–Cl (at C-2): Deactivating, ortho, para-director. Directs to C-1 and C-3 (blocked).

–NO₂ (at C-3): Strongly deactivating, meta-director. Directs to C-1 and C-5.

–COOH (at C-1): Deactivating, meta-director. Directs to C-3 (blocked) and C-5.

All directing groups point towards substitution at either C-1 (which holds the carboxylic acid) or C-5. Substitution at C-1 is highly unlikely. Therefore, the directing effects converge to strongly favor electrophilic attack at the C-5 position . This is the only position activated by the powerful methoxy group (para-position) and simultaneously directed by the nitro and carboxylic acid groups (meta-positions). youtube.com

Mechanistic Probes for Reaction Intermediates and Transition States

The investigation of reaction mechanisms for a molecule like this compound would theoretically involve several sophisticated techniques to identify and characterize the fleeting intermediates and high-energy transition states that govern the course of a chemical transformation. These methods provide invaluable insights into the step-by-step process of bond formation and cleavage.

Theoretical Approaches and Analogous Systems:

Computational Chemistry:

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for mapping the potential energy surface of a reaction. researchgate.net Such calculations can predict the geometries and energies of reactants, products, transition states, and intermediates. For a hypothetical reaction, such as the displacement of the chloride by a nucleophile, DFT calculations could provide:

Optimized Geometries: The three-dimensional arrangement of atoms for the reactants, the Meisenheimer intermediate, the transition states, and the products.

Energy Profiles: A reaction coordinate diagram illustrating the energy changes throughout the reaction, including the activation energies for each step.

Vibrational Frequencies: Calculation of vibrational frequencies can confirm the nature of stationary points on the potential energy surface (i.e., minima for stable species and a single imaginary frequency for a transition state).

Spectroscopic and Kinetic Probes (Hypothetical Application):

Were experimental studies to be conducted on this compound, the following techniques would be instrumental:

Kinetic Isotope Effects (KIEs): By replacing an atom at a specific position with its heavier isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), one can measure the effect on the reaction rate. A significant KIE can indicate that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. Recent studies on SNAr reactions have utilized KIEs to distinguish between stepwise and concerted mechanisms. nih.govrsc.org

Trapping of Intermediates: In some cases, reaction intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. beilstein-journals.org More advanced techniques involve matrix isolation spectroscopy, where the reaction is carried out at very low temperatures to trap and spectroscopically study the intermediates. beilstein-journals.org

Spectroscopic Detection: Techniques like UV-Vis, NMR, and IR spectroscopy can be used to monitor the progress of a reaction and, in favorable cases, directly observe the formation and decay of intermediate species. acs.org For instance, the formation of a colored Meisenheimer complex can sometimes be detected by UV-Vis spectroscopy.

Substituent Effects: Studying the reaction rates of a series of related compounds with different substituents can provide information about the electronic nature of the transition state. This is often analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.net

Hypothetical Research Data:

To illustrate the type of data that would be generated from such studies, the following tables represent hypothetical findings from a computational and kinetic analysis of the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu⁻).

Table 1: Hypothetical Calculated Energies for a Nucleophilic Aromatic Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 | First Transition State (Attack of Nu⁻) | +15.2 |

| Meisenheimer Complex | Anionic σ-complex Intermediate | +5.8 |

| TS2 | Second Transition State (Loss of Cl⁻) | +18.5 |

| Products | 2-Nu-6-methoxy-3-nitrobenzoic acid + Cl⁻ | -10.3 |

Note: These values are purely illustrative and not based on actual experimental or computational results.

Table 2: Hypothetical Kinetic Data for Substituent Effects

| Substituent on Nucleophile (Nu-X) | Relative Rate (krel) | Log(krel) | Hammett Constant (σ) |

|---|---|---|---|

| -OCH₃ | 0.20 | -0.70 | -0.27 |

| -CH₃ | 0.55 | -0.26 | -0.17 |

| -H | 1.00 | 0.00 | 0.00 |

| -Cl | 2.80 | 0.45 | 0.23 |

| -CN | 15.5 | 1.19 | 0.66 |

Note: This table demonstrates a hypothetical positive correlation in a Hammett plot, suggesting the buildup of negative charge in the transition state, which is consistent with a nucleophilic attack.

Strategic Derivatization and Scaffold Construction from 2 Chloro 6 Methoxy 3 Nitrobenzoic Acid

Synthesis of Ester and Amide Analogs with Tunable Properties

The carboxylic acid moiety of 2-chloro-6-methoxy-3-nitrobenzoic acid is a primary site for derivatization, enabling the synthesis of corresponding esters and amides. These modifications are fundamental for altering the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: The synthesis of ester analogs is typically achieved through Fischer esterification, where the benzoic acid is refluxed with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is an equilibrium process, and the removal of water can drive it toward the formation of the desired ester product.

Amidation: The formation of amide analogs requires the activation of the carboxylic acid. A common and efficient method involves the use of peptide coupling reagents. For instance, the reaction of this compound with a primary or secondary amine (RNH₂ or R₂NH) can be mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as Hydroxybenzotriazole (HOBt). researchgate.net A base, typically an organic amine like N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction. researchgate.net This method is known for its mild conditions and high yields.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents & Conditions | Product Type | Reference |

| Esterification | Alcohol (R-OH), H₂SO₄ (catalytic), Reflux | Methyl, Ethyl, or other alkyl esters | General Knowledge |

| Amidation | Amine (RNH₂), EDCI, HOBt, DIPEA, DCM, 25°C | Primary or Secondary Amides | researchgate.net |

Generation of Functionalized Aromatic Intermediates

The true synthetic potential of this compound is realized through the selective manipulation of its other ring substituents. The nitro and chloro groups are particularly valuable handles for generating diverse aromatic intermediates.

A key transformation is the reduction of the nitro group to an amine. This is commonly accomplished using metal-acid systems like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). google.com Catalytic hydrogenation using palladium on carbon (Pd/C) is also a highly effective method. google.com This reaction yields 3-amino-2-chloro-6-methoxybenzoic acid, a crucial precursor for building heterocyclic systems.

The chloro group, while generally less reactive towards nucleophilic aromatic substitution, can be replaced under specific conditions, particularly when activated by the electron-withdrawing nitro group ortho and para to it. A patented process for a related compound, 4-chloro-3-nitrobenzoic acid, demonstrates that the chloro group can be substituted by an amine (e.g., methylamine) before the reduction of the nitro group. google.com A similar strategy could be applied to this compound to generate different aminobenzoic acid intermediates.

| Reaction | Starting Material Position | Reagents & Conditions | Product Functional Group | Reference |

| Nitro Reduction | C3-NO₂ | Fe/AcOH or Pd/C, H₂ | C3-NH₂ | google.com |

| Chloro Substitution | C2-Cl | R-NH₂, Heat | C2-NHR | google.com |

Construction of Heterocyclic Systems Incorporating the Benzoic Acid Scaffold

The functionalized intermediates derived from this compound are ideal for constructing fused heterocyclic systems, which are core structures in many areas of chemical and pharmaceutical research.

Nitrogen-containing heterocycles are of significant interest due to their diverse biological activities. nih.gov

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govresearchgate.net A plausible route starting from this compound involves two key steps: 1) substitution of the chlorine atom with an amine (e.g., ammonia (B1221849) or a primary amine) and 2) reduction of the nitro group to yield a 2,3-diaminobenzoic acid derivative. google.com This intermediate can then undergo intramolecular cyclization, often promoted by heat or acid, to form the benzimidazole (B57391) ring system. A related patent details a similar process where 4-chloro-3-nitrobenzoic acid is first reacted with methylamine, followed by nitro reduction to create the necessary diamine precursor for cyclization. google.com

Quinoxalines: Quinoxalines are generally formed from the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub While the direct synthesis from the title compound is not straightforward, its derivatives can be used. For example, if the starting material were converted to a suitable o-phenylenediamine, it could then be reacted with compounds like glyoxal (B1671930) or benzil (B1666583) to yield quinoxaline (B1680401) derivatives. nih.gov

Indoles: The Leimgruber-Batcho indole (B1671886) synthesis provides a relevant pathway. researchgate.net This method often starts with a 2-nitrotoluene (B74249) derivative, which is condensed with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization to the indole. researchgate.net To apply this to this compound, the carboxylic acid group would first need to be reduced to a methyl group, a multi-step but feasible transformation. Another approach is the reductive cyclization of a substituted o-nitrostyrene, which could be prepared from the starting benzoic acid via olefination or Wittig-type reactions after converting the acid to an aldehyde. nih.gov

The following table outlines a potential synthetic sequence for a benzimidazole derivative.

| Step | Reaction | Intermediate/Product | Typical Reagents | Reference |

| 1 | Nucleophilic Substitution | 2-Amino-6-methoxy-3-nitrobenzoic acid | NH₃, Cu catalyst (Ullmann conditions) | Analogy |

| 2 | Nitro Reduction | 2,3-Diamino-6-methoxybenzoic acid | Fe, Acetic Acid | google.com |

| 3 | Cyclization | Methoxy-benzimidazole-carboxylic acid derivative | Heat or Acid (e.g., PPA) | nih.govresearchgate.net |

Oxygen-Containing Heterocycles: The synthesis of oxygen heterocycles can leverage the existing oxygen-containing functional groups. For example, demethylation of the methoxy (B1213986) group at the C6 position would yield a phenol. This resulting 2-chloro-6-hydroxy-3-nitrobenzoic acid contains hydroxyl and carboxyl groups positioned ortho to each other, creating a perfect precursor for forming a lactone (a cyclic ester) via intramolecular dehydration. More complex oxygen heterocycles like chromenes or benzofurans could be synthesized by using the functional groups to direct further reactions, such as insertions of arynes into carbonyl bonds or palladium-catalyzed carboetherification processes. nih.govorganic-chemistry.org

Sulfur-Containing Heterocycles: The construction of sulfur-containing rings generally requires the introduction of sulfur reagents. nih.govorganic-chemistry.org Starting with 3-amino-2-chloro-6-methoxybenzoic acid (the product of nitro reduction), a Sandmeyer-type reaction could be used to convert the amino group into a thiol (-SH). The resulting 2-chloro-3-mercapto-6-methoxybenzoic acid could then undergo intramolecular cyclization, potentially displacing the chlorine atom, to form a thianaphthene (B1666688) or related sulfur-containing heterocyclic system.

Design and Synthesis of Complex Organic Architectures for Chemical Research

Beyond simple heterocycles, this compound is a valuable building block for creating larger, more complex organic architectures. Its rigid benzene (B151609) core and multiple, orthogonally reactive functional groups allow it to be used as a versatile linker or scaffold.

For instance, the dicarboxylic acid analog (prepared by converting the chloro or nitro group to a second carboxylic acid) could serve as a linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov In a study on a related molecule, 5-methoxyisophthalic acid, researchers demonstrated its ability to act as a versatile linker to assemble six different metal compounds by coordinating with various metal ions like Cu(II), Mn(II), Co(II), and Cd(II). nih.gov The different coordination modes of the carboxylate groups, combined with the influence of the methoxy substituent, led to the formation of diverse 1D and 2D coordination polymers. nih.gov By analogy, derivatives of this compound could be employed to create novel MOFs with unique structural, catalytic, or adsorptive properties.

Furthermore, the sequential and selective modification of each functional group allows for the programmed synthesis of highly substituted aromatic compounds. This step-by-step approach is crucial in medicinal chemistry and materials science, where precise control over the final molecular architecture is essential for function.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Methoxy 3 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 2D NMR, Solid-State NMR)

A complete structural elucidation of 2-chloro-6-methoxy-3-nitrobenzoic acid would necessitate a suite of high-resolution NMR experiments. Standard one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would likely show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

For unambiguous assignment of these signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. These experiments would reveal proton-proton and proton-carbon correlations, allowing for a definitive assignment of the molecular structure.

Furthermore, solid-state NMR (ssNMR) spectroscopy could offer insights into the molecular structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be particularly useful in overcoming the challenges of broad spectral lines typically observed in solids.

At present, no published ¹H, ¹³C, 2D, or solid-state NMR data for this compound have been found.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₈H₆ClNO₅), the exact mass could be calculated and compared with the experimentally determined value to validate its elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it would be possible to deduce the connectivity of the atoms and the stability of different parts of the molecule. This information is invaluable for structural confirmation.

A thorough search of the literature did not yield any high-resolution mass spectrometry or tandem mass spectrometry data specifically for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the carboxylic acid (O-H and C=O stretching), the nitro group (symmetric and asymmetric stretching), the methoxy group (C-O stretching and C-H bending), and the chloro-substituted aromatic ring.

A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational properties of the molecule, as some modes may be more active in one technique than the other. These spectra would also be sensitive to intermolecular interactions, such as hydrogen bonding, in the solid state.

Specific infrared and Raman spectra with detailed band assignments for this compound are not available in the published literature.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Torsion Angles

X-ray crystallography would reveal the precise spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, methoxy, and nitro substituents. The torsion angles between the plane of the aromatic ring and these functional groups would be of particular interest, as they are influenced by steric and electronic effects.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The analysis of the crystal packing would show how the molecules are arranged in the crystal lattice. This would allow for a detailed investigation of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the chlorine atom. These interactions play a crucial role in determining the physical properties of the solid.

No crystal structure for this compound has been deposited in the Cambridge Structural Database or reported elsewhere in the scientific literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization and Photophysical Properties

UV-Visible absorption spectroscopy would provide information about the electronic transitions within the molecule. The presence of the chromophoric nitro group and the aromatic ring would likely result in characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the benzene ring.

Fluorescence spectroscopy would be used to investigate the emissive properties of the compound. While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, the specific substitution pattern of this compound could potentially lead to interesting photophysical behavior.

There are currently no published UV-Vis absorption or fluorescence spectra for this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methoxy 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

The foundation of any theoretical investigation is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying molecules of this size. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations.

For 2-chloro-6-methoxy-3-nitrobenzoic acid, key conformational questions involve the rotational orientation of the carboxylic acid (-COOH), methoxy (B1213986) (-OCH3), and nitro (-NO2) groups relative to the benzene (B151609) ring. DFT calculations can determine the dihedral angles that correspond to the lowest energy conformer. Studies on similar molecules, like 2-chloro-4-nitrobenzoic acid, show that intramolecular hydrogen bonding between the carboxylic proton and an adjacent group (like the nitro or chloro group) can significantly influence the preferred conformation. In this case, the orientation of the carboxylic acid group is likely planar with the ring, potentially stabilized by a weak intramolecular hydrogen bond between the carboxylic hydrogen and the oxygen of the methoxy group, or twisted due to steric hindrance from the adjacent chloro and methoxy substituents.

The electronic properties, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are also obtained from DFT calculations. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Interactive Table: Predicted Optimized Geometrical Parameters (DFT B3LYP/6-31G(d,p))

This table presents typical, expected bond lengths and angles for the functional groups within this compound based on DFT calculations of analogous aromatic compounds. The values are illustrative.

| Parameter | Type | Predicted Value |

| C-Cl | Bond Length | 1.74 Å |

| C-O (methoxy) | Bond Length | 1.36 Å |

| C-N (nitro) | Bond Length | 1.49 Å |

| C=O (carboxyl) | Bond Length | 1.21 Å |

| C-O (carboxyl) | Bond Length | 1.35 Å |

| C-C-Cl | Bond Angle | 121° |

| C-C-O (methoxy) | Bond Angle | 125° |

| C-C-N (nitro) | Bond Angle | 119° |

| O=C-O (carboxyl) | Bond Angle | 123° |

For situations demanding higher accuracy, ab initio methods, which are based entirely on first principles without empirical parameters, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. hu-berlin.de

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Once a reliable molecular geometry is obtained, computational methods can predict various spectroscopic properties. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for predicting NMR isotropic shielding tensors, which are then converted to chemical shifts (δ). cdnsciencepub.com Comparing calculated shifts with experimental data can help assign the correct structure among several possibilities. cdnsciencepub.com For this compound, calculations would predict distinct shifts for the two aromatic protons and the methoxy protons, which are sensitive to the electronic effects of the surrounding chloro, nitro, and carboxyl groups.

Vibrational Frequencies: Theoretical vibrational analysis via DFT calculates the frequencies and intensities of molecular vibrations corresponding to peaks in Infrared (IR) and Raman spectra. cdnsciencepub.com These calculations help in the assignment of experimental spectral bands to specific functional group vibrations, such as the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO2 group, the C-Cl stretch, and the C-O-C stretch of the methoxy ether.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. cdnsciencepub.com These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λmax). For this molecule, transitions are expected to involve the π-systems of the benzene ring and the nitro group.

Interactive Table: Predicted Spectroscopic Data and Vibrational Assignments

This table shows hypothetical calculated spectroscopic data for this compound, based on computational studies of similar molecules containing these functional groups. cdnsciencepub.com The experimental ranges are typical for these vibrations.

| Spectrum | Parameter | Calculated Value | Typical Experimental Range | Assignment |

| ¹H NMR | δ (Aromatic H) | 7.5 - 8.2 ppm | 7.0 - 8.5 ppm | Ar-H |

| ¹H NMR | δ (Methoxy H) | ~3.9 ppm | 3.7 - 4.0 ppm | -OCH ₃ |

| ¹³C NMR | δ (Carboxyl C) | ~168 ppm | 165 - 185 ppm | -C OOH |

| IR | Frequency | ~1710 cm⁻¹ | 1680 - 1725 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| IR | Frequency | ~1530 cm⁻¹ | 1510 - 1560 cm⁻¹ | Asymmetric NO₂ stretch |

| IR | Frequency | ~1350 cm⁻¹ | 1345 - 1385 cm⁻¹ | Symmetric NO₂ stretch |

| IR | Frequency | ~1250 cm⁻¹ | 1200 - 1300 cm⁻¹ | Asymmetric C-O-C stretch |

| UV-Vis | λmax | ~280-320 nm | - | π → π* transition |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides profound insights into reaction pathways by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states).

For this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile. The benzene ring is activated towards this reaction by the electron-withdrawing nitro group. Using DFT, one could model the reaction with a nucleophile like ammonia (B1221849) (NH3) or hydroxide (B78521) (OH-). The calculation would involve:

Optimizing the geometries of the reactants (this compound and the nucleophile).

Locating the transition state structure for the reaction.

Optimizing the geometry of the product.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum chemical calculations typically model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations are used to study the behavior of molecules at finite temperatures and in different environments, such as in a solvent.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). sigmaaldrich.com The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to simulate the molecule's trajectory. sigmaaldrich.com

Such simulations can:

Explore the Conformational Landscape: MD can reveal all accessible conformations of the molecule in solution and the timescale of transitions between them, providing a more dynamic picture than static quantum calculations. aps.org

Analyze Solvation: It allows for the detailed study of solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules.

Generate Ensembles: The simulation generates a statistical ensemble of structures that can be used to calculate average properties, providing a more realistic comparison with experimental data obtained from bulk samples. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical and Material Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties. mdpi.com These models are used to predict properties for new or untested compounds, saving time and resources.

To build a QSPR model relevant to this compound, one would first need a dataset of related molecules with known experimental values for a specific property (e.g., solubility, melting point, partition coefficient). For each molecule in the set, a series of numerical "descriptors" are calculated. These descriptors can be derived from the molecular structure and can include:

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, molecular surface area. researchgate.netdergipark.org.tr

Topological Descriptors: Indices that describe molecular branching and connectivity.

Constitutional Descriptors: Molecular weight, atom counts.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the property. researchgate.netresearchgate.net Once a statistically robust model is created and validated, the descriptors for this compound can be calculated and input into the equation to predict its specific chemical and material attributes.

Applications of 2 Chloro 6 Methoxy 3 Nitrobenzoic Acid in Cutting Edge Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Synthon for Specialty Chemicals

2-Chloro-6-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable synthon, or building block, in the multi-step synthesis of complex specialty chemicals. Its utility stems from the specific arrangement of its four distinct functional groups—carboxylic acid, chloro, methoxy (B1213986), and nitro groups—which can be selectively targeted and transformed.

This compound is a recognized intermediate in the synthesis of other organic compounds, making it a versatile component in the chemist's toolbox. nbinno.com A primary application is its role as a precursor in the synthesis of more complex intermediates. For instance, it can be converted into 2-amino-6-nitrobenzoic acid through a reaction with ammonia (B1221849), facilitated by a cuprous catalyst. google.com This transformation is significant because traditional amination methods on this substrate often require severe conditions and result in low yields. google.com Another synthetic route involves its use to produce 2-chloro-6-nitro-benzonitrile. google.com These derivatives are themselves important specialty chemicals, serving as starting materials for pharmaceuticals and other fine chemicals. The synthesis of 2-amino-6-chlorobenzoic acid, a key intermediate for the multiple sclerosis drug laquinimod, also originates from related chloro-nitrobenzoic acid structures. nbinno.com

The strategic placement of the substituents on the benzene (B151609) ring allows for regioselective reactions, enabling chemists to construct intricate molecular architectures required for specialty applications.

Table 1: Role of this compound as a Synthetic Intermediate

| Starting Material | Transformation | Resulting Intermediate | Significance/Application of Intermediate | Citation |

|---|---|---|---|---|

| 2-chloro-6-nitrobenzoic acid | Amination (e.g., with ammonia and a cuprous catalyst) | 2-amino-6-nitrobenzoic acid | Precursor for further synthesis of heterocyclic compounds and other complex molecules. | google.com |

| 2-chloro-6-nitro-toluene (related precursor) | Multi-step condensation, hydroxamination, oxidation, and decarboxylation | 2-chloro-6-nitro-benzonitrile | Intermediate readily convertible to other specialty chemicals like 2,6-dichloro-benzonitrile. | google.com |

| 2-chloro-6-nitrobenzoic acid | Reduction of nitro group and other modifications | 2-amino-6-chlorobenzoic acid | Key building block in the synthesis of pharmaceuticals like laquinimod. | nbinno.com |

Role in the Development of Functional Organic Materials (e.g., dyes, pigments, liquid crystals, polymers, as precursors)

The molecular structure of this compound makes it a promising, though not yet widely cited, precursor for various functional organic materials. The rigid, substituted benzene core is a common feature in the building blocks for materials with specific optical, electronic, and self-assembling properties.

Dyes and Pigments: The nitroaromatic structure is a classic component of many chromophores. The electron-withdrawing nitro group, in conjunction with the electron-donating methoxy group and the halogen atom, can be chemically modified to create push-pull systems. These systems are fundamental to the design of organic dyes and pigments, where the electronic asymmetry allows for the absorption and emission of light at specific wavelengths.

Liquid Crystals and Polymers: Modern materials science is focused on developing task-oriented structures like liquid-crystalline polymers (LCPs), which combine the properties of polymers with the anisotropy of liquid crystals. mdpi.com The development of these materials relies on incorporating rigid mesogenic (liquid crystal-forming) units into a polymer backbone. The substituted benzene ring of this compound provides the necessary rigidity and potential for intermolecular interactions, making it a suitable candidate for derivatization into a mesogenic precursor for LCPs. mdpi.com

While direct examples of its incorporation into these specific materials are not prevalent in current literature, its inherent chemical functionalities position it as a foundational scaffold for future development in these areas of materials science.

Precursor for Advanced Ligands in Catalysis Research

The development of new catalysts often hinges on the design of sophisticated organic ligands that can coordinate to a metal center and fine-tune its reactivity, selectivity, and stability. This compound serves as an important precursor for such ligands due to its convertible functional groups.

The most critical transformation in this context is the reduction of the nitro group to an amine (-NH2). This introduces a key coordinating site. The resulting 2-amino-6-methoxy-benzoic acid derivative possesses both an amino group and a carboxylic acid group ortho to each other. These two groups can act as a bidentate chelate, binding to a metal ion through both the nitrogen and oxygen atoms to form a stable six-membered ring. The presence of the chloro and methoxy substituents on the ligand backbone allows for the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex to be systematically modified.

Table 2: Transformation into a Ligand Precursor

| Starting Material | Key Transformation | Resulting Ligand Precursor | Coordinating Groups | Potential Use |

|---|---|---|---|---|

| This compound | Reduction of the nitro group (e.g., using catalytic hydrogenation) | 3-amino-2-chloro-6-methoxybenzoic acid | Amino (-NH2) and Carboxyl (-COOH) | Bidentate ligand for transition metal catalysis. |

Contribution to the Synthesis of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex chemical systems built from discrete molecular components held together by non-covalent intermolecular forces. This compound is an excellent candidate for use as a tecton (a building block for supramolecular assembly) due to its array of functional groups capable of participating in these interactions.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, promoting the formation of well-defined dimers or extended chains.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules.

Pi-Stacking: The electron-deficient aromatic ring can participate in pi-stacking interactions with other aromatic systems.

Other Interactions: The nitro and methoxy groups can act as weaker hydrogen bond acceptors, further directing the three-dimensional arrangement of the molecules.

The study of intermolecular interactions in related molecules, such as 2-chloro-4-nitrobenzoic acid, provides a model for how these forces can be exploited to form cocrystals and other ordered assemblies. researchgate.net The combination of these directional forces allows this compound to self-assemble into predictable and potentially functional supramolecular architectures, a key goal in crystal engineering and materials design.

Applications in Analytical Chemistry as Reagents or Probes (non-clinical)

While specific, widespread applications of this compound as an analytical reagent are not extensively documented, its chemical properties suggest significant potential. The development of analytical methods often requires reagents that can react selectively or exhibit a measurable response to an analyte.

The functional groups of the molecule offer several possibilities:

Derivatizing Agent: The carboxylic acid can be used to tag other molecules, for example, to enhance their detectability in techniques like High-Performance Liquid Chromatography (HPLC) or gas chromatography, particularly if a UV-active chromophore is introduced.

Electrochemical Probes: Nitroaromatic compounds are often electrochemically active, meaning they can be oxidized or reduced at a specific voltage. This property could be exploited to develop electrochemical sensors where a change in the electrical signal indicates the presence of a target substance.

Component in Chemical Sensors: The molecule could be incorporated into a larger sensor system. For instance, its ability to participate in specific intermolecular interactions, such as hydrogen or halogen bonding, could be used to create a material that selectively binds to a target analyte, triggering a detectable optical or electronic signal.

The purity of related compounds is a critical factor for their use, often requiring refining processes to remove isomers, which is a key consideration in analytical and quality control settings. patsnap.com This highlights the importance of analytical chemistry in the production of the compound itself.

Future Research Trajectories and Emerging Opportunities for 2 Chloro 6 Methoxy 3 Nitrobenzoic Acid

Exploration of Unconventional Reaction Pathways and Green Chemistry Innovations

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, offer a significant avenue for future research. ecoonline.comepa.gov The goal is to develop smarter, leaner, and more sustainable chemical practices. jnj.com For 2-chloro-6-methoxy-3-nitrobenzoic acid, this involves moving away from traditional synthetic methods that may rely on harsh conditions or hazardous reagents.

Future research could focus on enzymatic or chemo-enzymatic pathways. Biocatalysts could offer high selectivity under mild conditions, potentially reducing the formation of isomeric impurities. Another promising area is the use of novel catalytic systems for oxidation and nitration steps. For instance, research into selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in aqueous media presents a green alternative to traditional methods. mdpi.com Exploring similar catalytic systems for the synthesis of benzoic acid precursors could significantly reduce the environmental impact.

Innovations could also draw from the development of more sustainable reagents and solvents. The twelve principles of green chemistry provide a framework for these advancements, encouraging the use of renewable feedstocks, designing for energy efficiency, and preventing waste rather than treating it after it has been created. ecoonline.com Research collaborations, such as the ACS Green Chemistry Pharmaceutical Industry Roundtable (GCPIR) and the European CHEM21 program, are driving the development of greener manufacturing practices that could be adapted for the synthesis of specialized chemicals like this compound. jnj.com

| Principle of Green Chemistry | Potential Application in Synthesis of this compound |

| Less Hazardous Chemical Syntheses | Developing pathways that avoid carcinogenic reagents like benzene (B151609) in favor of safer alternatives such as glucose. ecoonline.com |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or photocatalysis to conduct reactions at ambient temperature and pressure, reducing energy consumption. ecoonline.com |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the aromatic ring structure. |

| Reduce Derivatives | Designing synthetic routes that avoid temporary protecting groups to minimize steps and material usage. epa.gov |

Integration into Automated Synthesis and Flow Chemistry Platforms

Flow chemistry, where reactions are run in a continuously flowing stream, is a transformative technology for organic synthesis. selvita.comseqens.com Its integration into the synthesis of this compound presents a major opportunity for process intensification and enhanced safety. Flow reactors provide superior mass and heat transfer, precise control over reaction parameters, and the ability to handle highly reactive or unstable intermediates safely by minimizing their accumulation. seqens.comacs.org

The synthesis of nitroaromatic compounds, which can be energetic, is particularly well-suited for flow chemistry. For example, a continuous-flow process was developed for the synthesis of a 5-nitro-1,4-dihydro-1,4-methanonaphthalene intermediate, which managed the hazardous diazonium salt intermediate effectively and reduced the total reaction time to 250 seconds. acs.org Adapting such a platform for the nitration step in the synthesis of this compound could significantly improve safety and yield.

Automated synthesis platforms, often combined with flow reactors, enable high-throughput screening of reaction conditions and autonomous self-optimization. acs.org These systems can rapidly identify the optimal temperature, pressure, and reagent concentrations to maximize yield and minimize byproducts, accelerating the development timeline for new synthetic routes. acs.org

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety by using small reaction volumes and superior heat exchange. seqens.com |

| Scalability | Difficult; reaction dynamics can shift significantly at a larger scale. | Scalable by running the process for a longer duration without altering reaction dynamics. selvita.com |

| Reaction Time | Can range from hours to days. | Significantly reduced, often from hours to minutes. seqens.com |

| Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters. acs.org |

| Handling of Intermediates | Unstable intermediates may need to be isolated, increasing risk. | Allows for the in-situ generation and immediate use of unstable intermediates. seqens.com |

Development of Sustainable Synthetic Routes with Reduced Environmental Footprint

Building on green chemistry principles, a key research trajectory is the holistic development of sustainable synthetic routes. This extends beyond individual reaction steps to consider the entire lifecycle, from raw material sourcing to waste disposal. youtube.com A major goal is to reduce the "E-factor" (mass of waste per mass of product) and improve atom economy.

Future research should also target the replacement of traditional reagents with more sustainable alternatives. For example, the use of hydrogen peroxide with a recyclable catalyst for oxidation reactions is a proven green method that could be applied. mdpi.com Furthermore, exploring catalytic C-H activation could provide more direct and atom-economical routes to functionalized benzoic acids, bypassing the need for pre-functionalized starting materials. nih.gov

Advanced Characterization Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable data for process optimization and control. Advanced characterization techniques are moving beyond traditional offline analysis (like TLC and melting point determination) toward in-situ monitoring. chemrj.orgchem21labs.com

For the synthesis of this compound, integrating spectroscopic probes directly into the reaction vessel (in both batch and flow setups) is a key area for future development. Techniques such as real-time NMR and FT-IR spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products. This allows for precise determination of reaction kinetics and endpoints, preventing over-processing and the formation of impurities.